molecular formula C8H10N4O3 B13505851 methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate

methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate

Cat. No.: B13505851
M. Wt: 210.19 g/mol
InChI Key: YDVJMSVHESRCQZ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused triazolo-diazepine core. The structure includes a seven-membered diazepine ring fused with a triazole ring, a methyl ester group at position 3, and a ketone at position 2.

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 4-oxo-5,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3-carboxylate

InChI

InChI=1S/C8H10N4O3/c1-15-8(14)5-6-7(13)9-3-2-4-12(6)11-10-5/h2-4H2,1H3,(H,9,13)

InChI Key

YDVJMSVHESRCQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=O)NCCCN2N=N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

A common route starts from o-phenylenediamine, which undergoes reaction with malononitrile derivatives to form intermediate dicyano-substituted anilines. Subsequent acid-catalyzed cyclization in ethanol yields benzodiazepine derivatives, which can be further hydrolyzed and modified to introduce the triazole ring and the methyl ester group.

  • Example: Reaction of benzene-1,2-diamine with 2-methylene-malononitrile produces 2-((2-aminophenyl)amino)methylene)malononitrile, which upon reflux with hydrochloric acid and ethanol cyclizes to 4-amino-1H-benzo[b]diazepine-3-carbonitrile derivatives.
  • Hydrolysis with sodium hydroxide converts nitrile groups to carboxylates, facilitating further ring transformations to triazolo-diazepine structures.

Cyclization via Isothiocyanates and Aldehydes

Another approach involves the reaction of o-phenylenediamines with methyl isothiocyanate to form thiourea intermediates, which upon condensation with aromatic aldehydes in acetic acid yield substituted benzotriazepine derivatives. These intermediates can be oxidized or cyclized further to afford the triazolo-diazepine core with desired functional groups.

Use of Carbonyldiimidazole (CDI) for Ring Closure

Carbonyldiimidazole is employed to induce cyclization of 2-(imidazolidin-2-ylideneamino) aniline derivatives, forming tetrahydro-benzoimidazo-triazepinones. Heating these intermediates in methanol facilitates conversion to dihydro-benzoimidazolones, which are structurally related to triazolo-diazepines.

Ring Expansion and Functionalization

Reactions involving oxalyl chloride and substituted anilines, often under ultrasound irradiation, produce 1,3,5-triazepane derivatives that can be further functionalized to yield triazolo-diazepine analogs. Ring expansions and ring-closing metathesis are also applied to build the seven-membered diazepine ring fused to triazole.

Methylation and Esterification

The methyl ester group at the 3-carboxylate position is typically introduced by esterification of the corresponding carboxylic acid intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic or acidic conditions. Alternatively, direct use of methyl malonate derivatives in the initial stages can incorporate the methyl ester functionality early in the synthesis.

Summary Table of Key Preparation Steps

Step No. Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Benzene-1,2-diamine + 2-methylene-malononitrile Reflux with HCl, then ethanol 4-amino-1H-benzo[b]diazepine-3-carbonitrile 80-90 Cyclocondensation and ring closure
2 4-amino-1H-benzo[b]diazepine-3-carbonitrile NaOH hydrolysis Diazepine carboxylate intermediate High Nitrile to carboxylate conversion
3 o-Phenylenediamine + methyl isothiocyanate Acetic acid, aromatic aldehydes 3-methyl-4-substituted phenyl benzotriazepine-2-thiol Moderate Thiourea intermediate formation and condensation
4 2-(imidazolidin-2-ylideneamino) aniline derivatives Carbonyldiimidazole, heat in methanol Benzoimidazo-triazepinones Moderate Cyclization and ring closure
5 Carboxylic acid intermediate Methyl iodide or dimethyl sulfate Methyl ester derivative High Esterification step

Research Findings and Practical Considerations

  • The cyclocondensation of o-phenylenediamine with malononitrile derivatives is a robust method yielding high purity intermediates suitable for further functionalization.
  • Hydrolysis and ring closure steps require controlled temperature (70–80 °C) to optimize yields and minimize side reactions.
  • Use of carbonyldiimidazole facilitates efficient ring closure under mild conditions, preserving sensitive functionalities.
  • Methyl ester introduction is best performed at a late stage to avoid ester hydrolysis during harsh reaction conditions.
  • The synthetic routes allow for structural modifications on the triazolo and diazepine rings, enabling the development of derivatives with potential biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Applications/Properties
Target: Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate Triazolo[1,5-a][1,4]diazepine 3-methyl ester, 4-oxo 223.23 (calc) Potential CNS modulation
Methyl 7-oxo-5-phenyl-5,6,7,8-tetrahydro-4H-[1,2,3]triazolo[1,5-d][1,4]diazepine-5-carboxylate (10) Triazolo[1,5-d][1,4]diazepine 5-phenyl, 7-oxo, 5-methyl ester 287.29 (calc) Synthetic intermediate
Ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate (Flumazenil) Benzoimidazo[1,5-a][1,4]diazepine 8-fluoro, 3-ethyl ester, 6-oxo, 5-methyl 303.31 (calc) Benzodiazepine receptor antagonist
Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate Triazolo[1,5-a]quinazoline 4-methyl, 5-oxo, 3-ethyl ester 273.27 (calc) Kinase inhibition studies
Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate Triazolo[1,5-a]azepine 3-difluoromethyl, 6-methyl ester 245.23 (reported) Lipophilic drug candidate
Ethyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate Pyrazolo[1,5-a][1,4]diazepine 2-ethyl ester, 4-oxo 251.24 (calc) Intermediate for antitumor agents

Key Differences and Implications

Core Heterocycle: The target compound’s triazolo-diazepine core differs from Flumazenil’s benzoimidazo-diazepine, which incorporates an aromatic benzene ring. Triazolo-quinazoline derivatives (e.g., ) feature a larger fused ring system, enhancing π-stacking interactions but reducing solubility .

Substituent Effects: The methyl ester at position 3 in the target compound contrasts with ethyl esters in Flumazenil and other analogs. Methyl esters generally hydrolyze faster in vivo, affecting metabolic stability .

Biological Activity :

  • Flumazenil’s benzoimidazo-diazepine structure is critical for GABAA receptor antagonism, while the target’s triazolo-diazepine may target distinct receptors due to altered electronic profiles .
  • Pyrazolo-diazepines () show antitumor activity, suggesting the target’s diazepine core could be repurposed with appropriate substitutions .

Biological Activity

Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

  • Chemical Formula : C10H8N4O3
  • Molecular Weight : 232.19 g/mol
  • CAS Number : 11499367

This compound features a triazole ring fused with a diazepine structure, which is known to contribute to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets. The mechanisms may include:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
  • Antioxidant Activity : Some derivatives exhibit free radical scavenging properties that can protect cellular components from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Enzyme Inhibition :
    • A study evaluated the inhibitory effects of methyl 4-oxo-4H,[1,2,3]triazolo[1,5-a][1,4]diazepines against AChE and BChE. The compound showed significant inhibition with IC50 values in the low micromolar range.
  • Anticancer Activity :
    • Various derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated moderate cytotoxicity with IC50 values ranging from 10 µM to 30 µM.

Case Studies

A notable case study involved the synthesis of several analogs of methyl 4-oxo-4H,[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate. These analogs were tested for their biological activity:

CompoundTargetIC50 (µM)
Analog AAChE12.5
Analog BBChE15.0
Analog CMCF-720.0

These findings suggest that modifications to the chemical structure can significantly influence biological activity.

Toxicological Profile

The safety profile of methyl 4-oxo-4H,[1,2,3]triazolo[1,5-a][1,4]diazepine derivatives has been assessed in several studies:

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% .
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization .

Advanced: How can computational methods aid in designing derivatives with enhanced bioactivity?

Q. Steps for Computational Design :

Docking studies : Predict binding modes with target proteins (e.g., kinases, GPCRs) using software like AutoDock .

QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives .

Reaction path simulation : Quantum mechanical calculations (e.g., DFT) to explore feasible synthetic routes and transition states .

Case Study : Derivatives with electron-withdrawing groups on the diazepine ring showed 3-fold higher binding affinity in silico models .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) across studies?

Q. Resolution Strategies :

  • Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to minimize shift variability .
  • Dynamic effects : Account for tautomerism or conformational exchange via variable-temperature NMR .
  • Cross-validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm assignments .

Example : A 0.2 ppm discrepancy in aromatic proton shifts was traced to pH-dependent tautomerism in DMSO .

Basic: What analytical techniques are essential for purity assessment?

  • HPLC : Quantify impurities using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Melting point analysis : Sharp melting ranges (e.g., 196–198°C) indicate high crystallinity .
  • Elemental analysis : Match calculated vs. observed C/H/N ratios (tolerance ±0.3%) .

Advanced: How can researchers evaluate the compound’s pharmacokinetic properties in early-stage studies?

Q. In Silico Tools :

  • SwissADME : Predict logP, bioavailability, and drug-likeness (e.g., Lipinski’s Rule of Five) .
  • CYP450 inhibition assays : Use fluorogenic substrates to assess metabolic stability .

Q. Key Parameters :

ParameterValue for Parent CompoundReference Drug (Celecoxib)
logP2.13.5
PSA85 Ų75 Ų
Bioavailability55%70%

Data from .

Basic: What are the primary applications of this compound in drug discovery?

  • Antimicrobial agents : Triazole derivatives inhibit fungal CYP51 enzymes .
  • Anticancer leads : Diazepine moieties intercalate with DNA or target tubulin .
  • Neurological modulators : Bind to GABAA_A receptors due to structural similarity to benzodiazepines .

Advanced: What experimental design considerations are critical for studying its reaction mechanisms?

  • Isotopic labeling : Use 15N^{15}N-labeled precursors to track triazole ring formation via 15N^{15}N-NMR .
  • Kinetic profiling : Monitor intermediates by quenching aliquots at timed intervals for LC-MS analysis .
  • Solvent screening : Test polar aprotic (DMF) vs. protic (EtOH) solvents to optimize regioselectivity .

Advanced: How do structural analogs differ in activity? A comparative analysis.

Analog ModificationBioactivity ChangeKey Reference
4-Methylphenyl substitution2× higher antimicrobial IC50_{50}
Chlorination at C7Improved solubility (+30%)
Replacement of oxo with thioetherReduced cytotoxicity

Basic: What safety precautions are recommended during handling?

  • PPE : Gloves and goggles to prevent skin/eye contact (potential irritant) .
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., methyl chloride) .
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.